5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a triazole ring, a sulfonyl group, and a carboxamide group, which contribute to its distinctive chemical properties.
Mechanism of Action
Target of Action
Similar 1h-1,2,3-triazole analogs have been reported to inhibit the carbonic anhydrase-ii enzyme .
Mode of Action
It can be inferred from similar compounds that the presence of a polar group at the 1h-1,2,3-triazole substituted phenyl ring contributes to the overall activity of these compounds . Furthermore, these compounds exhibit inhibitory potential through direct binding with the active site residues of their target enzymes .
Biochemical Pathways
The inhibition of carbonic anhydrase-ii enzyme by similar compounds suggests that it may affect the carbon dioxide transport, ph regulation, and fluid secretion in the body .
Result of Action
The inhibition of carbonic anhydrase-ii enzyme by similar compounds suggests that it may affect various physiological processes such as respiration, fluid secretion, and ph regulation .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, inhibiting their activity and thereby affecting various metabolic pathways. For instance, it can interact with xanthine oxidase, an enzyme involved in purine metabolism, leading to the inhibition of uric acid production . Additionally, this compound can form hydrogen bonds with proteins, stabilizing their structure and influencing their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases, leading to altered phosphorylation states and downstream effects on gene expression . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For instance, it has been shown to act as a mixed-type inhibitor of xanthine oxidase, binding to both the enzyme’s active site and an allosteric site . Additionally, this compound can interact with DNA and RNA, affecting gene expression by modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and cytochrome P450, affecting the metabolism of purines and other substrates . This compound can also influence the levels of various metabolites, including uric acid and reactive oxygen species, by modulating enzyme activity and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to plasma proteins, affecting its bioavailability and distribution in the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . Its localization can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1H-1,2,3-triazole-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide
- N-benzyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide
Uniqueness
5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(4-methylphenyl)sulfonylamino]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S/c1-6-2-4-7(5-3-6)19(17,18)14-10-8(9(11)16)12-15-13-10/h2-5H,1H3,(H2,11,16)(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMLUDWVFQVBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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